

mechanism of action of Trimethoprim lactate

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Compound Focus: Trimethoprim lactate

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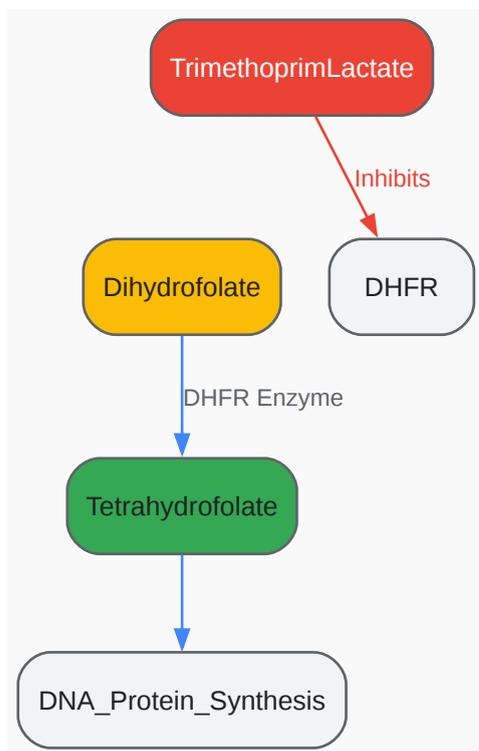
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Mechanism of Action

Trimethoprim lactate exerts its antibacterial effect by specifically targeting and inhibiting the bacterial enzyme dihydrofolate reductase (DHFR) [1] [2] [3].

- **Role of DHFR:** DHFR is a crucial enzyme in the folate synthesis pathway. It catalyzes the reduction of **dihydrofolate (DHF) to tetrahydrofolate (THF)** [3] [4].
- **Consequence of Inhibition:** THF is an essential cofactor for the synthesis of thymidine, purines, methionine, and serine. By depleting the cellular pool of THF, **trimethoprim lactate** halts the synthesis of bacterial DNA and proteins [1] [4].
- **Selectivity:** A key feature of trimethoprim is its high selectivity for bacterial DHFR, which is structurally distinct from the human version of the enzyme. This selectivity allows for effective antibacterial activity with relatively low host toxicity [5].

The following diagram illustrates the key pathway and mechanism:



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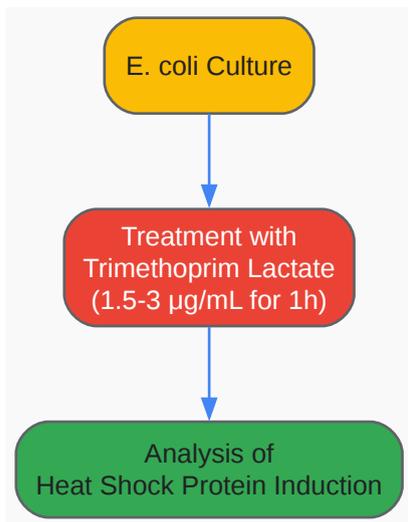
Biological Activity & Experimental Data

In Vitro Activity

Trimethoprim lactate demonstrates broad-spectrum activity against various Gram-positive and Gram-negative aerobic bacteria [1] [2].

- **Protein Misfolding & Heat Shock Response:** In *E. coli*, treatment with **trimethoprim lactate** (3 µg/mL for 1 hour) induces protein aggregation and upregulates major heat shock proteins (Hsps), including DnaK, DnaJ, GroEL, ClpB, and IbpA/B. This indicates that the antibiotic's presence leads to proteotoxic stress [1] [2].
- **Synergistic Combinations:** Trimethoprim is often used in combination with sulfonamide antibiotics (e.g., sulfamethoxazole). Sulfonamides inhibit an upstream enzyme in the folate pathway (dihydropteroate synthase), and the combination results in a synergistic, sequential blockade of folate metabolism, which can be bactericidal [5] [4].

The experimental workflow for investigating cellular stress response is as follows:



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In Vivo Efficacy

In vivo studies in mouse models have shown the antibacterial efficacy of **trimethoprim lactate** against several pathogens [1] [2].

The table below summarizes the 50% curative dose (CD₅₀) values from a mouse infection model, where **trimethoprim lactate** was administered intravenously at 10 mg/kg every 12 hours for 3 days [1] [2].

Bacterial Pathogen	CD ₅₀ (mg/kg)
<i>Neisseria meningitidis</i>	8.4
<i>Escherichia coli</i>	27.5
<i>Haemophilus influenzae</i>	150
<i>Streptococcus pneumoniae</i>	335

Advanced Experimental Protocols

Protocol 1: Investigating Heat Shock Protein Induction in *E. coli* [1]

This protocol is used to study the cellular stress response induced by **trimethoprim lactate**.

- **Culture Preparation:** Grow *E. coli* cells to the mid-logarithmic phase in a suitable broth (e.g., LB) at 37°C with shaking.
- **Antibiotic Treatment:** Expose the bacterial culture to a sub-inhibitory concentration of **trimethoprim lactate** (e.g., 1.5-3 µg/mL). Include an untreated control culture.
- **Stress Exposure:** Incubate the treated and control cultures for 1 hour at 37°C. For combined stress studies, simultaneously subject the cultures to heat stress (e.g., 42°C).
- **Cell Harvesting:** After incubation, pellet the cells by centrifugation.
- **Protein Analysis:** Lyse the cell pellets and analyze the expression of heat shock proteins (DnaK, DnaJ, GroEL, ClpB, IbpA/B) using techniques like SDS-PAGE and Western blotting.

Protocol 2: In Vivo Efficacy in a Mouse Infection Model [1] [2]

This protocol assesses the therapeutic effectiveness of **trimethoprim lactate** in a live animal model.

- **Animal Model:** Use female mice (e.g., C3H/HeOuJ strain).
- **Infection Establishment:** Anesthetize the mice and introduce the bacterial pathogen. For a urinary tract infection model, perform transurethral inoculation with $\sim 1-2 \times 10^7$ CFU of *E. coli* in a 50 µL suspension.
- **Treatment:** At a predetermined time post-infection, begin treatment. Administer **trimethoprim lactate** (e.g., 10 mg/kg) intravenously, typically every 12 hours for 3 days.
- **Assessment:** Monitor the mice for survival or collect tissues (e.g., kidneys, bladders) at the end of the experiment to quantify bacterial load (CFU counts) to determine the drug's efficacy.

Formulation and Bioavailability Enhancement

A significant challenge with trimethoprim is its **poor aqueous solubility, short elimination half-life, and low oral bioavailability** [4]. Recent research focuses on advanced delivery systems to overcome these limitations.

- **Nanoparticle Formulation:** A promising approach involves encapsulating trimethoprim in PEG-PLGA (polyethylene glycol-poly(lactic-co-glycolic acid)) nanoparticles using an oil-in-water (O/W) emulsion solvent evaporation method [4].

- **Key Advantages of Nanoparticles:**

- **High Drug Loading:** One study achieved a drug loading capacity of $34.0 \pm 1.6\%$ and an encapsulation efficiency of $88.2 \pm 4.3\%$ [4].
- **Sustained Release:** The nanoparticles exhibited a biphasic release profile, with a cumulative release of **86%** at pH 6.8, aligning with first-order kinetics [4].
- **Enhanced Bioavailability:** In rat studies, the PEG-PLGA/Trimethoprim nanoparticles demonstrated a **2.82-fold increase** in oral bioavailability and a significantly prolonged half-life (2.47 ± 0.19 hours) compared to free trimethoprim (0.72 ± 0.08 hours) [4].

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